

Cinnamyl Formate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: Cinnamyl formate

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Cinnamyl formate**, an organic ester with a characteristic balsamic and fruity aroma, is widely recognized for its application in the fragrance and flavor industries. However, its utility extends far beyond scents and tastes. The unique chemical structure of **cinnamyl formate**, featuring a reactive allylic system and a formate leaving group, positions it as a valuable and versatile building block in modern organic synthesis. This document provides detailed application notes and experimental protocols for leveraging **cinnamyl formate** in the construction of complex organic molecules, offering insights for researchers in academia and professionals in drug development.

Physicochemical Properties and Synthesis

Cinnamyl formate is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Cinnamyl Formate**

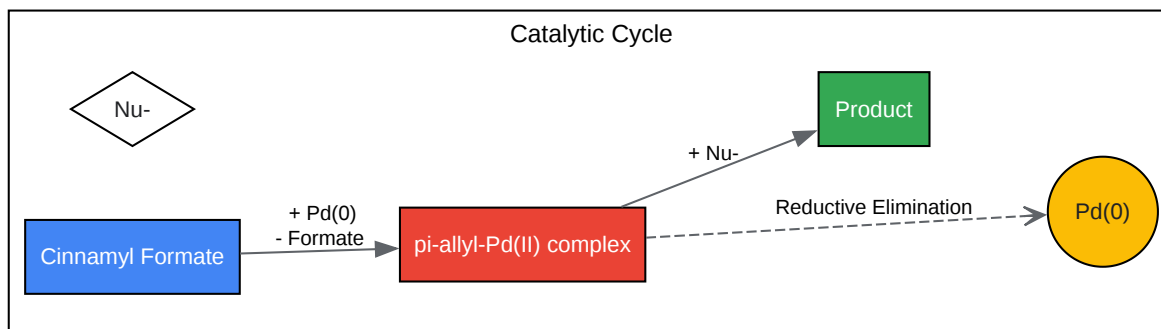
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	
Molecular Weight	162.19 g/mol	
Boiling Point	250-254 °C	[1]
Density	1.08 g/mL at 25 °C	[1]
Refractive Index	1.553 at 20 °C	[1]
Solubility	Insoluble in water; soluble in most organic solvents.	[1]

The synthesis of **cinnamyl formate** is typically achieved through the esterification of cinnamyl alcohol with formic acid.[1]

Applications in Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

One of the most powerful applications of **cinnamyl formate** in organic synthesis is its role as an electrophile in palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction. In this reaction, the cinnamyl group is transferred to a nucleophile, with the formate anion acting as a leaving group. This transformation is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

The generalized reaction scheme is depicted below. The palladium(0) catalyst first coordinates to the double bond of **cinnamyl formate**, followed by oxidative addition to form a π -allylpalladium(II) complex and the formate anion. The nucleophile then attacks the π -allyl complex, leading to the desired product and regeneration of the palladium(0) catalyst.[2]



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Caption: Generalized catalytic cycle for the Tsuji-Trost reaction using **cinnamyl formate**.

Allylic Alkylation with Carbon Nucleophiles

Cinnamyl formate can react with a variety of soft carbon nucleophiles, such as stabilized enolates derived from malonates, β -ketoesters, and cyanoacetates, to form new carbon-carbon bonds. These reactions are highly valuable for the construction of complex carbon skeletons.

Table 2: Representative Conditions for Palladium-Catalyzed Allylic Alkylation of Cinnamyl Derivatives with Carbon Nucleophiles

Nucleophile	Catalyst/ Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference(s)
Dimethyl malonate	$\text{Pd}(\text{PPh}_3)_4$	NaH	THF	rt	>90 (analogous)	[2]
Ethyl acetoacetate	$[\text{Pd}(\text{allyl})\text{Cl}]_2/\text{dppe}$	NaH	THF	rt	High (analogous)	[2]
Meldrum's acid	$\text{Pd}_2(\text{dba})_3/\text{dppf}$	Pyridine	CH_2Cl_2	rt	High (analogous)	[2]

Experimental Protocol: Allylic Alkylation of Dimethyl Malonate with **Cinnamyl Formate**

(Adapted from general procedures for cinnamyl esters)

- To a solution of dimethyl malonate (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portionwise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of **cinnamyl formate** (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired allylated product.

Allylic Amination and Etherification with Heteroatom Nucleophiles

Cinnamyl formate is also an excellent substrate for the introduction of nitrogen and oxygen functionalities via allylic amination and etherification. These reactions provide access to valuable allylic amines and ethers, which are important motifs in many biologically active molecules.

Table 3: Representative Conditions for Palladium-Catalyzed Allylic Substitution of Cinnamyl Derivatives with Heteroatom Nucleophiles

Nucleophile	Catalyst/ Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference(s)
Morpholine	Pd(PPh ₃) ₄	-	THF	rt	High (analogous)	[2]
Aniline	Pd ₂ (dba) ₃ / dppf	K ₂ CO ₃	Toluene	80	High (analogous)	[2]
Phenol	[Pd(allyl)Cl] z/dppe	K ₂ CO ₃	THF	60	High (analogous)	[3]

Experimental Protocol: Allylic Amination of Morpholine with **Cinnamyl Formate** (Adapted from general procedures for cinnamyl esters)

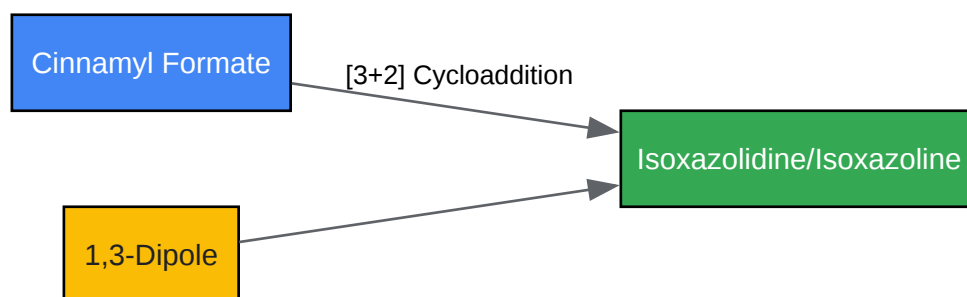
- To a solution of **cinnamyl formate** (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add morpholine (1.2 mmol).
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the corresponding allylic amine.

Cinnamyl Formate in Cycloaddition Reactions

The carbon-carbon double bond in **cinnamyl formate** can participate in various cycloaddition reactions, providing a direct route to cyclic compounds. These reactions are powerful tools for the construction of five- and six-membered rings, which are prevalent in natural products and pharmaceuticals.

[3+2] Cycloaddition for the Synthesis of Five-Membered Heterocycles

Cinnamyl formate can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and nitrile oxides to furnish five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. These heterocycles are valuable scaffolds in medicinal chemistry.[4][5]



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Caption: [3+2] Cycloaddition of **cinnamyl formate** with a 1,3-dipole.

Experimental Protocol: Synthesis of Isoxazolidines (General Procedure)

- In a round-bottom flask, dissolve **cinnamyl formate** (1.0 mmol) and a suitable nitron (1.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL).
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired isoxazolidine derivative.

[4+2] Cycloaddition (Diels-Alder Reaction)

While less common, the electron-deficient double bond of **cinnamyl formate** can potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes to construct six-membered rings. This approach offers a route to highly functionalized cyclohexene derivatives.[6][7]

Cinnamyl Formate as a Precursor for Heterocycle Synthesis

Beyond cycloadditions, **cinnamyl formate** can serve as a versatile precursor for the synthesis of various heterocyclic systems through multi-step reaction sequences.

Synthesis of Pyrazolines

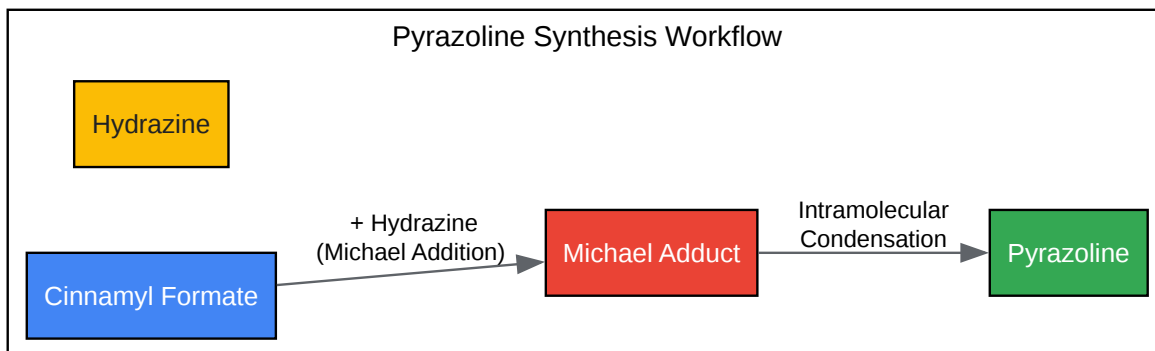
The α,β -unsaturated ester moiety of **cinnamyl formate** can react with hydrazine derivatives to yield pyrazolines. This reaction typically proceeds via a Michael addition followed by an intramolecular condensation. Pyrazolines are a well-known class of nitrogen-containing heterocycles with a broad range of biological activities.^{[8][9]}

Table 4: General Conditions for Pyrazoline Synthesis from α,β -Unsaturated Esters

Hydrazine Derivative	Catalyst/Solvent	Temp (°C)	Reference(s)
Hydrazine hydrate	Acetic acid/Ethanol	Reflux	[10]
Phenylhydrazine	Sodium acetate/Ethanol	Reflux	[9]

Experimental Protocol: Synthesis of Pyrazolines (General Procedure)

- To a solution of **cinnamyl formate** (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.
- Reflux the reaction mixture and monitor its progress by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or silica gel column chromatography.



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Caption: Workflow for the synthesis of pyrazolines from **cinnamyl formate**.

Conclusion

Cinnamyl formate is an accessible and versatile building block in organic synthesis. Its ability to participate in a wide range of transformations, including palladium-catalyzed allylic substitutions and various cycloaddition reactions, makes it a valuable tool for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of **cinnamyl formate** in their synthetic endeavors. The reactivity of both the allylic system and the formate group opens up numerous possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

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